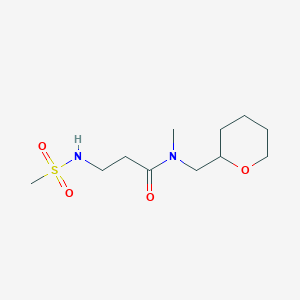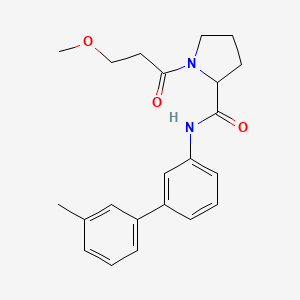
4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as FPT, is a triazole compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FPT is a heterocyclic compound that contains a triazole ring, which is a common motif in many biologically active compounds. In
Scientific Research Applications
4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been the subject of several scientific studies due to its potential applications in medicinal chemistry. 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to have antifungal activity against several strains of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Mechanism of Action
The mechanism of action of 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for the growth and survival of fungi and cancer cells. 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to inhibit the activity of the enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has also been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of nucleotides, a process that is essential for the growth and division of cancer cells.
Biochemical and Physiological Effects:
4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to have several biochemical and physiological effects. 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has also been shown to inhibit the production of reactive oxygen species, which are known to contribute to the development of cancer and other diseases. 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has also been shown to modulate the immune system, which may contribute to its antifungal and anticancer activity.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in lab experiments is its broad-spectrum activity against fungi and cancer cells. 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to be effective against several strains of fungi and several types of cancer cells, making it a versatile compound for research. However, one limitation of using 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in lab experiments is its moderate yield and purity, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research of 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, which may lead to the development of more potent and selective compounds. Additionally, the investigation of the pharmacokinetics and toxicity of 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one may provide valuable information for its potential use as a therapeutic agent. Finally, the investigation of the synergistic effects of 4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one with other compounds may lead to the development of more effective combination therapies for the treatment of fungal infections and cancer.
properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]-3-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c16-13-4-2-1-3-12(13)10-20-14(18-19-15(20)21)9-11-5-7-17-8-6-11/h1-8H,9-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRYDKIUYRAFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=NNC2=O)CC3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorobenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate](/img/structure/B3812309.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B3812315.png)
![1-(3-methylphenyl)-5'-phenyl-3'-[(2S)-tetrahydrofuran-2-ylmethyl]-1H,3'H-2,4'-biimidazole](/img/structure/B3812340.png)
![2-[(2,5-difluorobenzyl)amino]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B3812341.png)
![4-fluoro-N-({1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B3812355.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1-methylcyclopropyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3812360.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-6-methoxy-N-methylpyrimidin-4-amine](/img/structure/B3812364.png)

![N-{[1-(4-phenylbutanoyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B3812379.png)
![4-[3-(6-methoxypyridin-2-yl)benzyl]morpholine](/img/structure/B3812380.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3812386.png)

![1-(2-fluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3812410.png)
![N-(1H-imidazol-2-ylmethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)cyclopentanamine](/img/structure/B3812415.png)